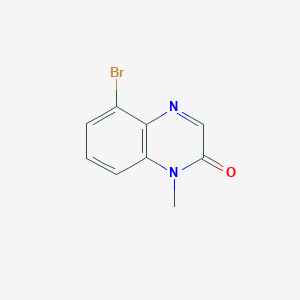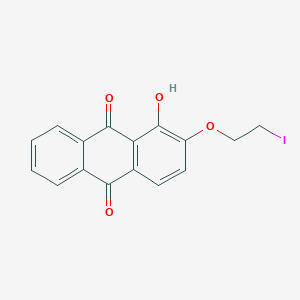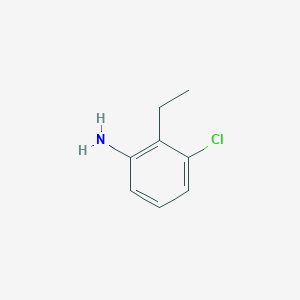
3-Chloro-2-ethylbenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-ethylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chlorine atom and an ethyl group attached to the benzene ring, specifically at the 3rd and 2nd positions, respectively. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-ethylaniline typically involves the chlorination of 2-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride at controlled temperatures. The reaction conditions must be carefully monitored to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 3-chloro-2-ethylaniline often employs large-scale chlorination reactors where 2-ethylaniline is treated with chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: 3-Chloro-2-ethylaniline can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro compounds, quinones.
Reduction: Various amine derivatives.
Substitution: Substituted anilines with different functional groups replacing the chlorine atom.
科学的研究の応用
3-Chloro-2-ethylaniline finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 3-chloro-2-ethylaniline involves its interaction with various molecular targets and pathways. The chlorine and ethyl groups on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes.
類似化合物との比較
- 3-Chloro-2-methylaniline
- 2-Chloro-3-ethylaniline
- 3-Bromo-2-ethylaniline
Comparison: 3-Chloro-2-ethylaniline is unique due to the specific positioning of the chlorine and ethyl groups, which imparts distinct chemical and physical properties. Compared to 3-chloro-2-methylaniline, the ethyl group provides different steric and electronic effects, influencing its reactivity and applications. Similarly, the position of the chlorine atom differentiates it from 2-chloro-3-ethylaniline, affecting its chemical behavior and interactions.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
3-chloro-2-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2,10H2,1H3 |
InChIキー |
OMZRDBSLAGVDMI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
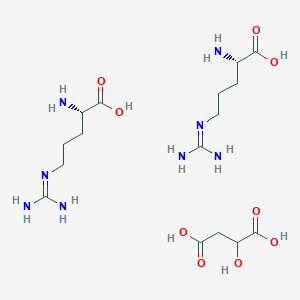
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
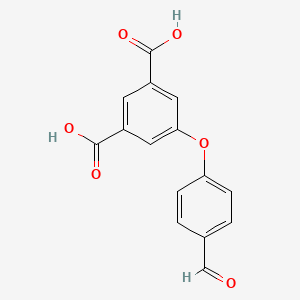

![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)

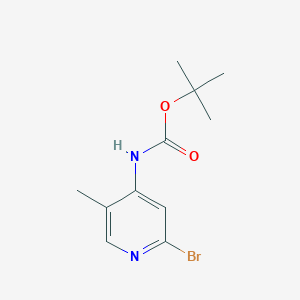
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
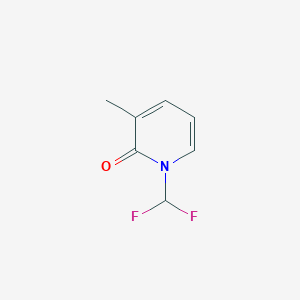
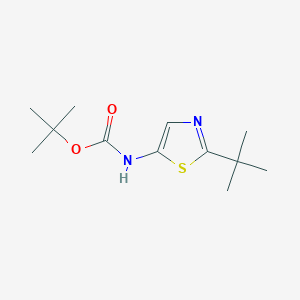
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
